![molecular formula C9H11FN2O6 B576143 5-Fluorouridine-[6-3H] CAS No. 179383-02-9](/img/structure/B576143.png)
5-Fluorouridine-[6-3H]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluorouridine-[6-3H] is a radiolabeled derivative of 5-fluorouridine, a pyrimidine nucleoside analog. This compound is characterized by the presence of a tritium atom at the sixth position of the uridine molecule. 5-Fluorouridine is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine-[6-3H] typically involves the incorporation of tritium into the uridine molecule. One common method is the catalytic hydrogenation of 5-fluorouridine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled conditions to ensure the selective incorporation of tritium at the desired position .
Industrial Production Methods
Industrial production of 5-Fluorouridine-[6-3H] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired radiochemical purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for research and clinical applications .
化学反应分析
Types of Reactions
5-Fluorouridine-[6-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluorouracil.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: 5-Fluorouracil
Reduction: Uridine
Substitution: Various substituted uridine derivatives
科学研究应用
5-Fluorouridine-[6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid metabolism studies.
Biology: Helps in understanding the mechanisms of RNA and DNA synthesis.
Medicine: Employed in cancer research to study the effects of nucleoside analogs on tumor cells.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
作用机制
5-Fluorouridine-[6-3H] exerts its effects by incorporating into RNA and DNA, disrupting their normal function. It targets enzymes involved in nucleic acid metabolism, such as uridine phosphorylase and thymidylate synthase. This disruption leads to the inhibition of RNA and DNA synthesis, ultimately causing cell death. The compound’s radiolabeled nature allows for precise tracking and analysis of its metabolic pathways .
相似化合物的比较
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with similar properties.
5-Fluorocytidine: A related compound with distinct biological activities.
Uniqueness
5-Fluorouridine-[6-3H] is unique due to its radiolabeled nature, which allows for detailed tracking and analysis in biochemical studies. This feature makes it particularly valuable in research applications where precise measurement of nucleic acid metabolism is required .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-CZGNNSRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

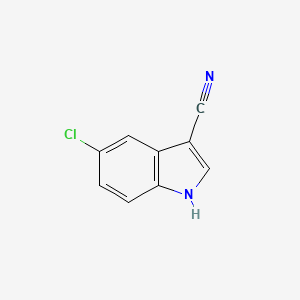
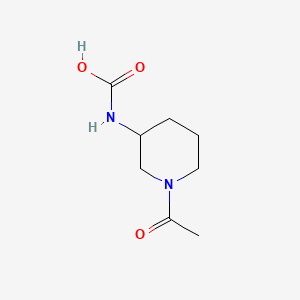
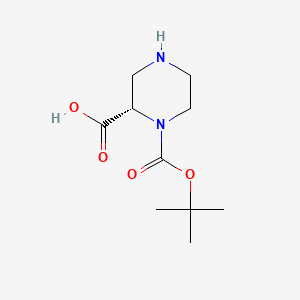
![Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate](/img/structure/B576071.png)
![4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one](/img/structure/B576072.png)
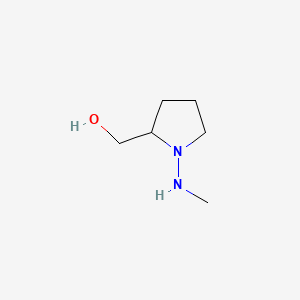
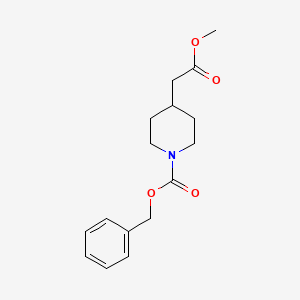
![3-[(2-Aminoethyl)(methyl)amino]propanoic acid](/img/structure/B576082.png)
